N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide
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Overview
Description
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide, also known as macitentan, is a potent dual endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension (PAH). This compound is known for its high oral efficacy and excellent pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves multiple steps. The process starts with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl group and the ethoxy linker. The final step involves the addition of the propyl-sulfamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted pyrimidines .
Scientific Research Applications
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dual endothelin receptor antagonists and their synthesis.
Biology: It is used in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: It is primarily used in the treatment of pulmonary arterial hypertension and has shown potential in the treatment of other cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide involves the inhibition of endothelin receptors, specifically the ET_A and ET_B receptors. By blocking these receptors, the compound prevents the binding of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure and improving blood flow in patients with pulmonary arterial hypertension .
Comparison with Similar Compounds
Similar Compounds
Bosentan: Another dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin receptor antagonist that primarily targets the ET_A receptor.
Sitaxentan: A selective endothelin receptor antagonist that has been withdrawn from the market due to safety concerns.
Uniqueness
N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N’-propyl-sulfamide is unique due to its high oral efficacy, excellent pharmacokinetic properties, and dual inhibition of both ET_A and ET_B receptors. This makes it a highly effective treatment option for pulmonary arterial hypertension compared to other similar compounds .
Properties
Molecular Formula |
C19H21BrN6O4S |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(propylsulfamoyl)-6-(2-pyrimidin-2-yloxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C19H21BrN6O4S/c1-2-8-25-31(27,28)26-17-16(14-4-6-15(20)7-5-14)18(24-13-23-17)29-11-12-30-19-21-9-3-10-22-19/h3-7,9-10,13,25H,2,8,11-12H2,1H3,(H,23,24,26) |
InChI Key |
CKHUTZYQJNMFJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=CC=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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